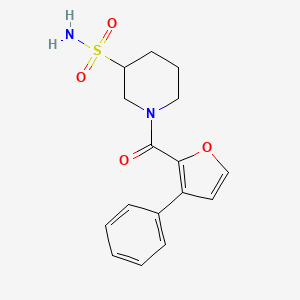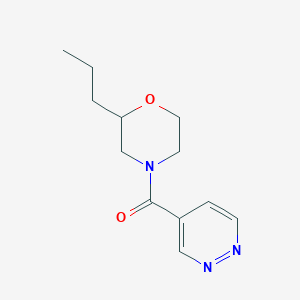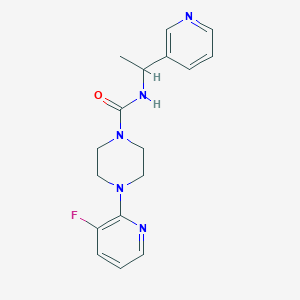
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide is a complex organic compound that features a piperidine ring, a phenylfuran moiety, and a sulfonamide group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the formation of the piperidine ring through cyclization reactions, followed by the introduction of the phenylfuran and sulfonamide groups. Key steps may include:
Cyclization: Formation of the piperidine ring from appropriate precursors.
Furan Formation: Introduction of the furan ring, often through cyclization of a suitable precursor.
Sulfonamide Introduction: Reaction of the intermediate with sulfonyl chloride to introduce the sulfonamide group.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.
化学反応の分析
Types of Reactions: 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other derivatives.
Substitution: The phenylfuran moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution may involve reagents like bromine or nitric acid.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
科学的研究の応用
1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of complex molecules.
作用機序
The mechanism of action of 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Piperidine Derivatives: Compounds like 1-Benzylpyrrolidine-3-amine and other piperidine-based molecules share structural similarities.
Phenylfuran Compounds: Molecules containing the phenylfuran moiety, such as certain flavonoids and heterocyclic compounds.
Uniqueness: 1-(3-Phenylfuran-2-carbonyl)piperidine-3-sulfonamide is unique due to the combination of its piperidine ring, phenylfuran moiety, and sulfonamide group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
特性
IUPAC Name |
1-(3-phenylfuran-2-carbonyl)piperidine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c17-23(20,21)13-7-4-9-18(11-13)16(19)15-14(8-10-22-15)12-5-2-1-3-6-12/h1-3,5-6,8,10,13H,4,7,9,11H2,(H2,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDPXRQFVFDDWGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=C(C=CO2)C3=CC=CC=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![[3-(2-Methylphenyl)pyrrolidin-1-yl]-(5-methylpyrazolo[1,5-a]pyrimidin-3-yl)methanone](/img/structure/B7411834.png)
![3-cyclopropyl-N-[(3-methoxy-4-methylphenyl)methyl]morpholine-4-carboxamide](/img/structure/B7411836.png)

![N-[(1-acetylpiperidin-4-yl)methyl]-5-chloro-6-methoxypyridine-3-carboxamide](/img/structure/B7411844.png)

![1-[3-(1-Benzofuran-2-yl)propanoyl]piperidine-3-sulfonamide](/img/structure/B7411848.png)
![6-cyclopropyl-3-methyl-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7411862.png)
![N-[4-(3-cyclopropylmorpholine-4-carbonyl)phenyl]methanesulfonamide](/img/structure/B7411869.png)
![5-chloro-6-methoxy-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclopentyl]pyridine-3-carboxamide](/img/structure/B7411880.png)


![1-[1-(2,3-Dimethylphenyl)ethyl]-3-[(2,5-dimethylpyrazol-3-yl)methyl]urea](/img/structure/B7411922.png)
![N-[(2,5-dimethylpyrazol-3-yl)methyl]-5,8-difluoro-3,4-dihydro-1H-isoquinoline-2-carboxamide](/img/structure/B7411925.png)

